

Introduction: Understanding Methamidophos and Its Environmental Significance

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Compound of Interest

Compound Name: *N-Methyl-methamidophos*

CAS No.: 28167-49-9

Cat. No.: B166368

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Methamidophos (O,S-dimethyl phosphoramidothioate) is a highly toxic organophosphate insecticide known for its broad-spectrum efficacy against a wide range of chewing and sucking pests.[1][2] Its environmental presence is of significant concern primarily because it is not only applied directly but is also the primary and more toxic degradation product of another widely used insecticide, acephate.[2][3][4] The use of methamidophos has been severely restricted or banned in many regions, including the European Union, due to risks to consumer health and adverse effects on non-target organisms.[2]

This guide, intended for researchers and environmental scientists, provides a detailed examination of the environmental journey of methamidophos. We will move beyond a simple recitation of facts to explore the causal relationships between its chemical properties and its behavior in the environment. By understanding the mechanisms of its degradation, transport, and potential for exposure, we can better assess its environmental risk and develop effective management and remediation strategies. This document delves into its fundamental physicochemical characteristics, the primary pathways of its degradation (hydrolysis, photolysis, and microbial action), its mobility in soil and water, and its bioaccumulation potential, supported by detailed experimental protocols and data.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of any chemical is fundamentally dictated by its intrinsic physical and chemical properties. For methamidophos, its high polarity and solubility are the defining features that govern its transport and distribution. These properties suggest that the compound will readily partition into water, exhibit high mobility in soil, and have a low potential for bioaccumulation.

Table 1: Key Physicochemical Properties of Methamidophos

| Property | Value | Source |
|---|---|-----------|
| Chemical Formula | C ₂ H ₈ NO ₂ PS | [1][2] |
| Molecular Weight | 141.13 g/mol | [5] |
| Appearance | Colorless crystals with a mercaptan-like odor | [2][5][6] |
| Water Solubility | > 200 g/L (Highly Soluble/Miscible) | [1][2] |
| Vapor Pressure | 4.7 mPa (3.5 x 10 ⁻⁵ mm Hg) at 25°C | [5] |
| Octanol-Water Partition Coefficient (Log Kow) | -0.8 | [5] |
| Chemical Stability | Stable in neutral to moderately acidic conditions (pH 3-8); hydrolyzes in strong acids and alkalis. | [5][6] |

The extremely low Log Kow of -0.8 is a critical indicator.[5] This negative value signifies that methamidophos is highly hydrophilic, meaning it preferentially dissolves in water rather than partitioning into fatty tissues of organisms. This property is the primary reason that bioaccumulation is not a significant concern.[6] Conversely, its high water solubility makes it prone to leaching from soil into groundwater and facilitates its transport in surface waters, classifying it as a "very mobile" compound.[1]

Environmental Degradation: Pathways of Transformation and Removal

Methamidophos is not considered persistent in the environment, with degradation being the primary mechanism of its removal from soil and water systems.^[1] The transformation of the parent molecule is driven by a combination of chemical (hydrolysis, photolysis) and biological processes.

Hydrolysis

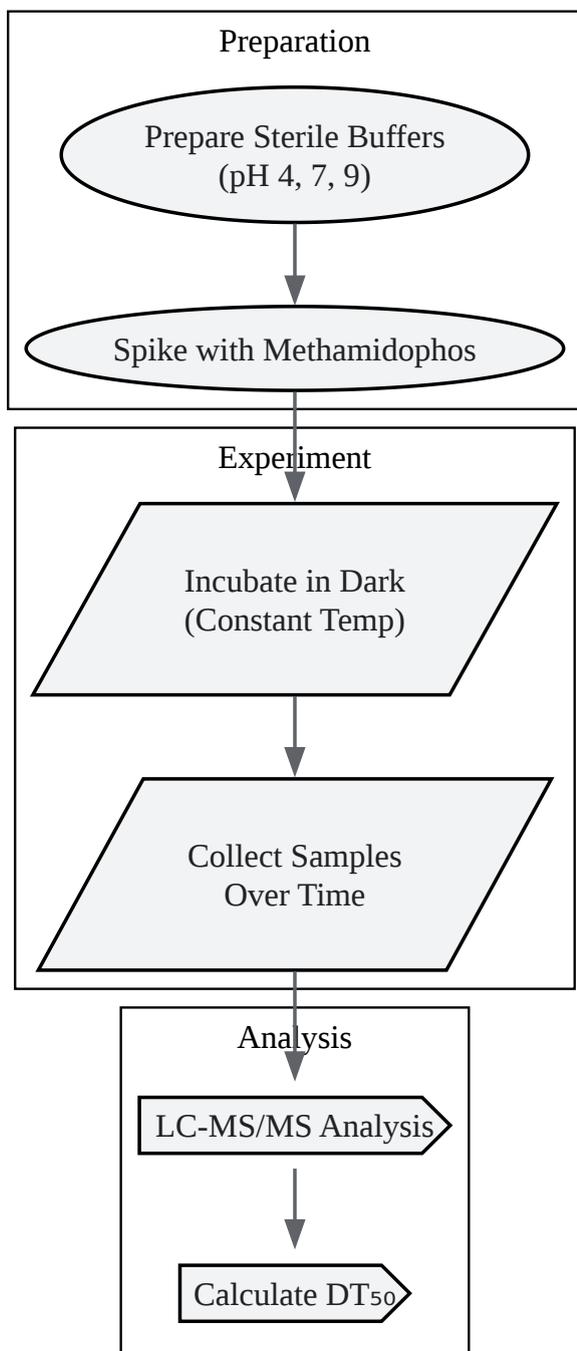
Hydrolysis is a chemical process where water reacts with the pesticide to break it down. The rate of this reaction for methamidophos is highly dependent on pH. The molecule is relatively stable in neutral and slightly acidic environments but degrades more rapidly under strongly acidic or alkaline conditions.^{[5][6]}

- **Causality:** The phosphorus atom in methamidophos is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This attack leads to the cleavage of the P-S or P-O ester bonds. In alkaline conditions, the higher concentration of hydroxide ions (a stronger nucleophile than water) accelerates this degradation.
- **Quantitative Data:** Studies have shown that 50% of methamidophos is decomposed in 120 hours (5 days) at 37°C and pH 9, and in 140 hours (5.8 days) at 40°C and pH 2.^[5]

A standardized hydrolysis study is crucial for regulatory assessment. The protocol is designed to be self-validating by including sterile conditions, multiple pH values, and control samples.

- **Preparation:** Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- **Application:** Add a known concentration of radiolabeled or non-labeled methamidophos to each buffer solution in sterile, sealed vials.
- **Incubation:** Incubate the vials in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photolysis.
- **Sampling:** At predetermined intervals, collect triplicate samples from each pH level.

- **Analysis:** Quench the reaction and analyze the samples using a validated method like LC-MS/MS to determine the concentration of the parent compound and identify major degradation products.
- **Data Validation:** Calculate the degradation rate constant (k) and the half-life (DT_{50}) for each pH. The use of sterile buffers ensures that the observed degradation is due to hydrolysis alone and not microbial activity.



Workflow for a standard hydrolysis study.

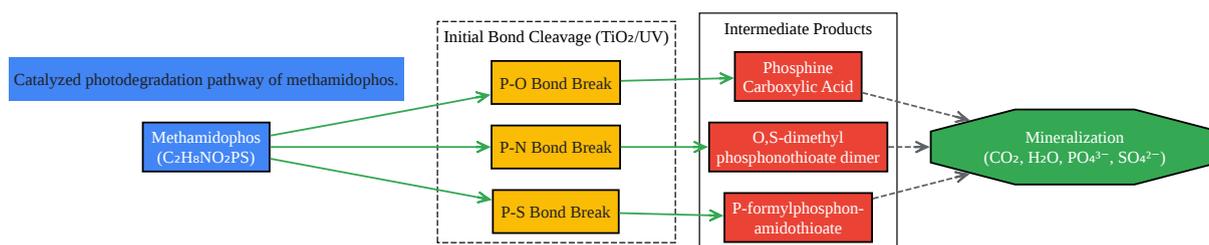
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Caption: Workflow for a standard hydrolysis study.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light energy. While direct aqueous photolysis of methamidophos is considered an insignificant degradation route, with a reported half-life of 90 days, its degradation can be significantly accelerated in the presence of a photocatalyst like titanium dioxide (TiO_2).^{[1][3]} This process is more relevant for water treatment technologies than for natural environmental attenuation.

- Mechanism: Under UV irradiation, TiO_2 generates highly reactive hydroxyl radicals. These radicals attack the methamidophos molecule, initiating degradation through the cleavage of the P-S, P-N, and P-O bonds.^[3] This leads to a cascade of reactions, ultimately resulting in smaller molecules and mineralization to phosphate, sulfate, and carbon dioxide.^[3]



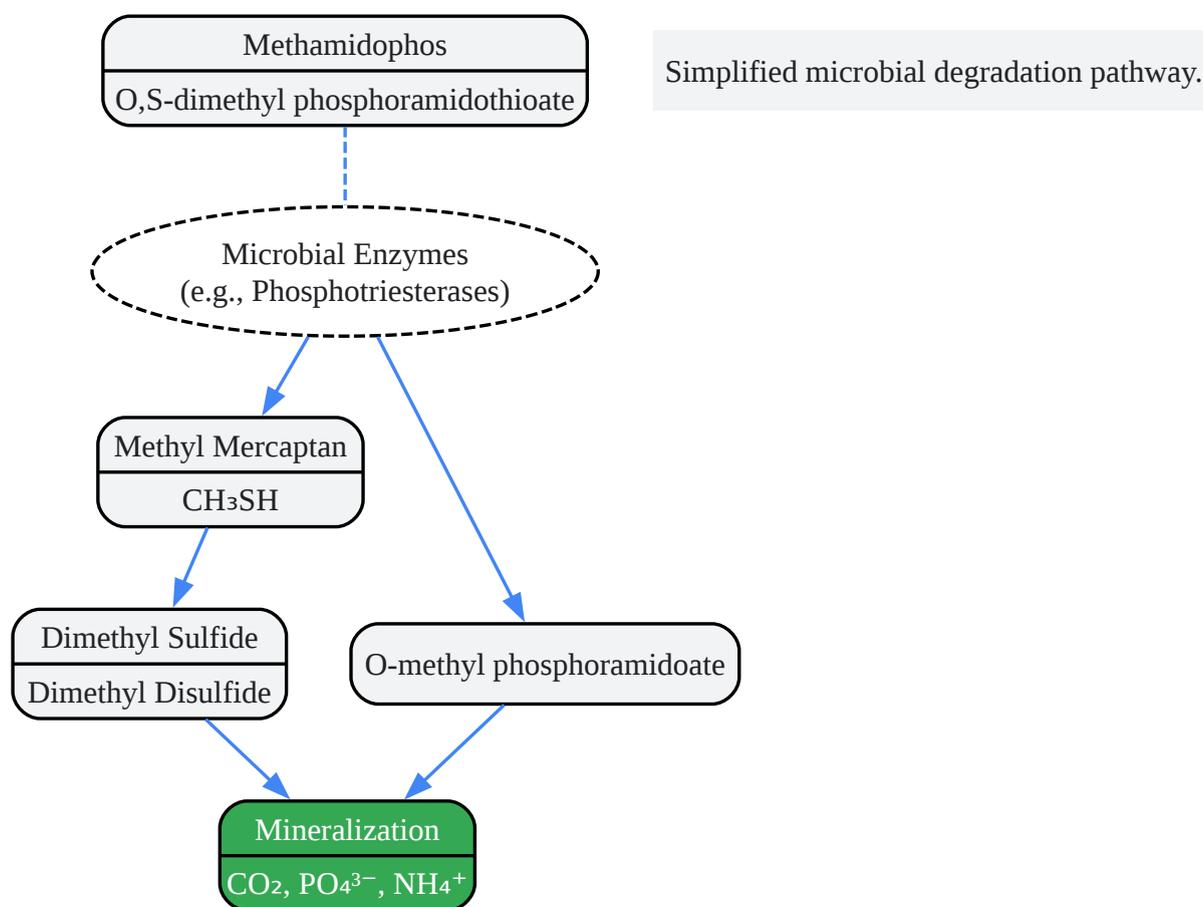
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Caption: Catalyzed photodegradation pathway of methamidophos.

Microbial Degradation

Biodegradation by soil and water microorganisms is a critical pathway for the dissipation of methamidophos. Its relatively simple structure makes it accessible to a variety of microbial enzymes. The half-life in soil is typically reported to be just a few days, highlighting the efficiency of this process.^[6]

- Key Microorganisms: Numerous bacterial and fungal species have been identified that can degrade methamidophos, including species of *Pseudomonas*, *Bacillus*, *Hyphomicrobium*, and *Staphylococcus*.^{[3][4]}
- Biochemical Mechanism: The degradation is primarily enzymatic. Phosphotriesterases (PTEs) are key enzymes that catalyze the hydrolysis of the phosphoester bonds in organophosphates. The process often involves the cleavage of the P-S bond, releasing methyl mercaptan, which can be further metabolized by bacteria into dimethyl sulfide and dimethyl disulfide.^[3]



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Caption: Simplified microbial degradation pathway.

Environmental Transport and Mobility

The transport of methamidophos is dominated by its interaction with water. Its high water solubility and low affinity for soil organic matter result in high mobility.

Mobility in Soil

Methamidophos is characterized by very high mobility in soil, posing a significant risk for the contamination of groundwater.[1] It does not bind strongly to soil particles and therefore moves readily with soil water.

- **Governing Factors:** The primary factor is its low soil organic carbon-water partitioning coefficient (Koc). While a specific value is not readily available in the provided search results, its high water solubility and low Log Kow are strong indicators of a very low Koc. This means it remains in the soil solution rather than adsorbing to soil solids.
- **Persistence:** The soil half-life is short, generally only a few days, due to rapid microbial degradation.[6] This rapid breakdown mitigates some of the risk associated with its high mobility, as the compound may degrade before it can leach to significant depths. However, in coarse-textured soils with low microbial activity or under heavy rainfall conditions, the potential for leaching remains high.

Transport in Aquatic Systems

Once in an aquatic environment, either through direct application, runoff, or leaching, methamidophos dissolves readily. It is not expected to persist in water systems for long periods due to hydrolysis and microbial degradation.[1] However, its high acute toxicity to aquatic organisms means that even transient concentrations can have significant adverse effects.[1][7]

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment. For methamidophos, the potential for bioaccumulation is extremely low.

- **Scientific Rationale:** As established, the low octanol-water partition coefficient (Log Kow = -0.8) indicates that methamidophos is hydrophilic.[5] It does not readily partition into and

accumulate in the fatty tissues of organisms. Therefore, bioaccumulation is not an expected environmental fate for this compound.[6] The primary toxicological risk comes from acute exposure rather than long-term accumulation in the food chain.

Authoritative Analytical Methodology: LC-MS/MS

Accurate and reliable quantification of methamidophos in environmental samples is essential for risk assessment and regulatory compliance. The physicochemical properties of methamidophos present challenges for older analytical techniques.

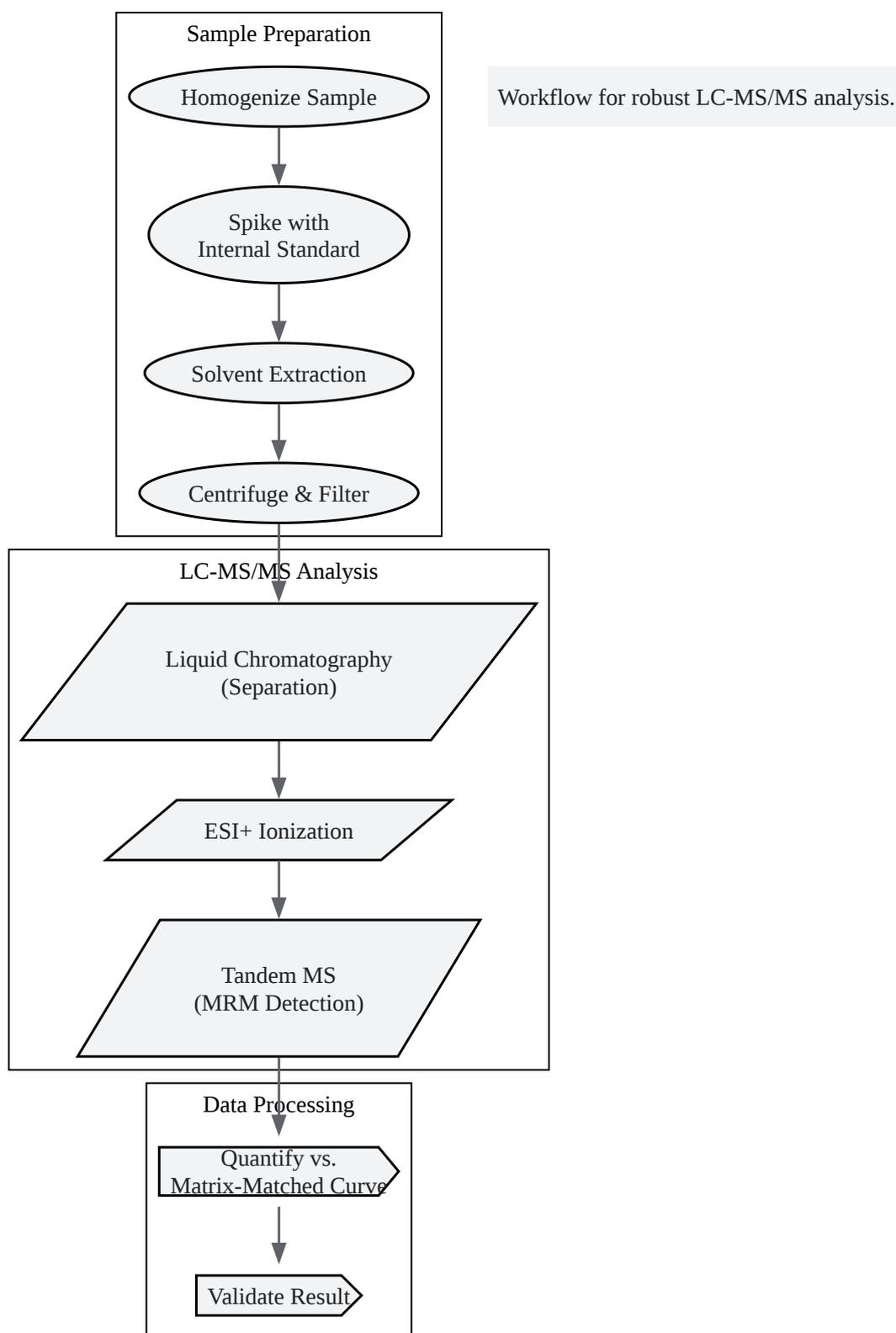
- **The Challenge with Gas Chromatography (GC):** As a highly polar compound, methamidophos performs poorly with traditional GC analysis. It often exhibits peak tailing and can be susceptible to matrix effects in the hot injection port, leading to poor accuracy and reproducibility.[2]
- **The Solution: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This has become the gold standard for the analysis of polar pesticides like methamidophos.[2] It separates compounds in the liquid phase, avoiding the thermal degradation issues of GC, and provides exceptional sensitivity and selectivity through mass-based detection.

Self-Validating LC-MS/MS Protocol

This protocol ensures trustworthiness through the use of internal standards and matrix-matched calibration, which corrects for signal suppression or enhancement caused by co-extracted components from the sample matrix (e.g., soil, water, plant material).

- **Sample Extraction:**
 - Homogenize the sample (e.g., 10g of soil).
 - Extract with a suitable solvent, such as a mixture of ethyl acetate and water or methanol, which is effective due to the compound's solubility.[2]
 - Incorporate an isotopically labeled internal standard (e.g., Methamidophos-d₆) at the beginning of the extraction to account for losses during sample preparation.
 - Shake or sonicate vigorously, then centrifuge to separate the solid and liquid phases.

- Sample Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step may be used to remove interfering compounds. However, modern LC-MS/MS is often robust enough to allow for direct injection of diluted extracts ("dilute-and-shoot").
- LC-MS/MS Analysis:
 - Chromatography: Separate the extract on a reverse-phase C18 or a polar-embedded column suitable for polar compounds.
 - Ionization: Use electrospray ionization in positive mode (ESI+), as methamidophos readily protonates to form the $[M+H]^+$ ion at m/z 142.[2]
 - Detection (MS/MS): Monitor specific mass transitions in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification. The two most common transitions are m/z 142 \rightarrow 94 (quantifier) and m/z 142 \rightarrow 125 (qualifier).[2]
- Quantification and Validation:
 - Create a calibration curve using matrix-matched standards (standards prepared in a blank extract of the same matrix type as the samples).
 - Quantify the analyte by comparing its peak area ratio relative to the internal standard against the matrix-matched calibration curve. This dual correction system provides a highly accurate and self-validating result.



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Caption: Workflow for robust LC-MS/MS analysis.

Conclusion

The environmental profile of methamidophos is one of high mobility and high toxicity, offset by low persistence and a negligible potential for bioaccumulation. Its fate is primarily driven by its high water solubility, which facilitates transport into aquatic systems, and its susceptibility to rapid microbial degradation in soil and water. While this rapid degradation limits its persistence, the compound's mobility creates a clear risk of groundwater and surface water contamination following application. The primary environmental and toxicological concern is not long-term accumulation but rather the potential for acute effects on non-target organisms resulting from direct exposure. Therefore, understanding its environmental transport and fate is paramount for developing agricultural practices and regulatory frameworks that protect sensitive ecosystems and human health.

References

- University of Hertfordshire. (2025, October 20). Methamidophos (Ref: ENT 27396). PPDB: Pesticide Properties DataBase. Retrieved from [\[Link\]](#)
- Food and Agriculture Organization of the United Nations. (n.d.). Methamidophos. FAO. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Methamidophos. PubChem Compound Database. Retrieved from [\[Link\]](#)
- CORESTA. (2019, November). Methamidophos. Agrochemicals Analysis Technical Note. Retrieved from [\[Link\]](#)
- Li, W., et al. (2020). Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. *Frontiers in Microbiology*, 11, 1891. Retrieved from [\[Link\]](#)
- Li, W., et al. (2020, August 18). Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. *PubMed*. Retrieved from [\[Link\]](#)
- Rotterdam Convention. (2015, September 15). Decision Guidance Document Methamidophos. Retrieved from [\[Link\]](#)

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Sources

- [1. Methamidophos \(Ref: ENT 27396\) \[sitem.herts.ac.uk\]](#)
- [2. coresta.org \[coresta.org\]](#)
- [3. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Methamidophos | C₂H₈NO₂PS | CID 4096 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. Methamidophos \[fao.org\]](#)
- [7. pic.int \[pic.int\]](#)
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